molecular formula C20H20N4O3S B2815046 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 841209-36-7

1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2815046
CAS No.: 841209-36-7
M. Wt: 396.47
InChI Key: PGFPASBLFFIPPA-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and various reagents to introduce the methoxypropyl and phenylsulfonyl groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: can be compared with other pyrroloquinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-13-7-12-24-19(21)18(28(25,26)14-8-3-2-4-9-14)17-20(24)23-16-11-6-5-10-15(16)22-17/h2-6,8-11H,7,12-13,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFPASBLFFIPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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